Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})aminetrihydrochloride
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Overview
Description
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride is a chemical compound that features a pyrrolidine ring, a pyridine ring, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or amino alcohols.
Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the pyrrolidine intermediate.
Introduction of the Dimethylamine Group: The dimethylamine group is added via reductive amination, where a dimethylamine source reacts with an aldehyde or ketone intermediate.
Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents or alkylating agents under appropriate conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or pyrrolidine derivatives.
Scientific Research Applications
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: Utilized in studies to understand the mechanism of action of various biological processes.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine Derivatives: Compounds containing the pyridine ring, such as 2-aminopyridine and 4-methylpyridine.
Dimethylamine Derivatives: Compounds containing the dimethylamine group, such as dimethylamine hydrochloride and N,N-dimethylformamide.
Uniqueness
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride is unique due to its combination of the pyrrolidine, pyridine, and dimethylamine groups, which confer specific chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery and medicinal chemistry.
Properties
Molecular Formula |
C12H22Cl3N3O |
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Molecular Weight |
330.7 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-pyrrolidin-3-yloxypyridin-2-yl)methanamine;trihydrochloride |
InChI |
InChI=1S/C12H19N3O.3ClH/c1-15(2)9-10-7-11(4-6-14-10)16-12-3-5-13-8-12;;;/h4,6-7,12-13H,3,5,8-9H2,1-2H3;3*1H |
InChI Key |
IIXGGSPSAUOTDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC=CC(=C1)OC2CCNC2.Cl.Cl.Cl |
Origin of Product |
United States |
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